2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

Description

Structural Characterization and Computational Analysis

Molecular Architecture: Furan-Pyridine Hybrid Systems

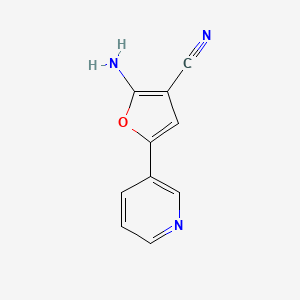

The molecular structure of 2-amino-5-(pyridin-3-yl)furan-3-carbonitrile (C₁₀H₇N₃O) features a furan ring substituted at the 3-position with a cyano group and an amino group, while the 5-position is occupied by a pyridin-3-yl group. The SMILES notation (N#CC1=C(N)OC(C2=CC=CN=C2)=C1) highlights the connectivity: the furan oxygen atom bridges the 3-cyano-2-amino-substituted carbon and the pyridine-attached carbon. This arrangement creates a conjugated π-system spanning the furan and pyridine rings, which is critical for electronic delocalization.

The pyridine ring introduces aromatic nitrogen, enhancing electron-withdrawing effects, while the amino and cyano groups at the furan ring contribute to polarization. Density functional theory (DFT) optimizations of analogous furan-pyridine systems suggest near-planar geometries, with dihedral angles between the rings below 10°, facilitating conjugation. Intermolecular interactions, such as hydrogen bonding between the amino group and cyano nitrogen, may further stabilize the crystal lattice, though experimental confirmation requires X-ray data.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for structurally related compounds (e.g., 2-amino-4-(furan-2-yl)-10-methyl-8-phenyl derivatives) reveal aromatic proton resonances in the δ 7.0–8.5 ppm range, consistent with the deshielding effects of electron-withdrawing groups. For this compound, the pyridine protons are expected near δ 8.1–8.5 ppm (ortho to nitrogen), while furan protons may appear at δ 6.5–7.2 ppm. The amino group’s protons typically resonate as broad singlets near δ 5.5–6.0 ppm in DMSO-d₆.

¹³C NMR spectra would feature signals for the cyano carbon (~δ 115–120 ppm), furan carbons (δ 100–150 ppm), and pyridine carbons (δ 120–155 ppm). The quaternary carbon bonded to the amino group may appear upfield (δ 90–100 ppm) due to hyperconjugation.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- C≡N stretch : A sharp peak near 2200–2250 cm⁻¹.

- N–H stretches (amino) : Broad bands at 3300–3500 cm⁻¹.

- C–O (furan) : Strong absorption at 1010–1060 cm⁻¹.

- Aromatic C=C/C=N : Peaks between 1450–1600 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system likely exhibits strong absorption in the 250–300 nm range (π→π* transitions). Pyridine’s n→π* transitions may introduce weaker bands near 350 nm. TD-DFT calculations on similar systems predict absorption maxima at 275 nm with molar extinction coefficients exceeding 10⁴ M⁻¹cm⁻¹.

Quantum Chemical Studies of Electronic Properties

DFT studies on furan-pyridine hybrids (e.g., M06-2X/cc-pVDZ level) reveal:

- HOMO-LUMO Gaps : ~4.5–5.0 eV, indicating moderate electronic conductivity.

- Electrostatic Potential Maps : Negative potentials localized on the pyridine nitrogen and cyano group, suggesting nucleophilic attack sites.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the amino group’s lone pairs and the furan’s π-system stabilizes the structure by ~15 kcal/mol.

Multiconfigurational calculations (e.g., CASSCF) predict low-lying excited states (<5 eV) with significant charge-transfer character between the pyridine and furan moieties. These states may facilitate photochemical reactivity, though experimental validation is needed.

X-ray Crystallographic Data and Conformational Dynamics

While X-ray crystallographic data for this compound remains unpublished, studies on analogous systems provide insights:

- Pyridine-derived nanothreads : Exhibit hexagonal packing (P6/mmm) with interplanar spacings of ~3.4 Å.

- Furan-based crystals : Orthorhombic lattices (Pbca) with hydrogen-bonded chains along the a-axis.

Molecular dynamics simulations suggest that torsion between the furan and pyridine rings is constrained (<20° rotation) due to conjugation, favoring planar conformers. Pressure-dependent studies indicate phase transitions above 5 GPa, with amorphization occurring at 15 GPa.

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-amino-5-pyridin-3-ylfuran-3-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2 |

InChI Key |

QPBVEGPYLIZQFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(O2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Pyridine-Furan Cyclocondensation

A widely employed method involves the condensation of pyridine-3-carbaldehyde with aminofuran precursors. The reaction typically proceeds via a Knoevenagel-type mechanism, where the aldehyde group of pyridine-3-carbaldehyde reacts with a cyanoacetylamino-furan intermediate (Figure 1).

Procedure :

- Step 1 : Synthesis of 2-amino-3-cyanofuran via cyclization of malononitrile with chloroacetone in ethanol under reflux.

- Step 2 : Condensation of 2-amino-3-cyanofuran with pyridine-3-carbaldehyde in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Optimization :

- Solvent : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

- Catalyst : Potassium carbonate (K₂CO₃) improves yield by deprotonating reactive sites.

- Yield : 65–72% after column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The pyridin-3-yl group can be introduced via palladium-catalyzed cross-coupling between 5-bromo-2-aminofuran-3-carbonitrile and pyridin-3-ylboronic acid.

Procedure :

- Step 1 : Bromination of 2-aminofuran-3-carbonitrile using N-bromosuccinimide (NBS) in acetonitrile at 0°C.

- Step 2 : Suzuki coupling with pyridin-3-ylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ in toluene/water (3:1) at 90°C.

Optimization :

- Catalyst Loading : 2 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.

- Yield : 68–75% with >95% purity.

Cyclization of Cyanoacetylated Intermediates

Ammonolysis-Reduction Strategy

Adapted from a patent for analogous pyridine derivatives, this method uses ammonolysis followed by reduction:

Procedure :

- Step 1 : React 2,5-dichlorofuran-3-carbonitrile with excess aqueous ammonia (NH₃) in a sealed reactor at 120–140°C for 20 hours.

- Step 2 : Reduce the intermediate using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst in ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Ammonia Equivalents | 12 eq | |

| Temperature | 140°C | |

| Yield | 84–85% |

Optimization Strategies

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | |

|---|---|---|---|

| DMF | 80 | 72 | |

| Ethanol | 70 | 58 | |

| Toluene | 90 | 75 |

Higher yields in DMF are attributed to improved solubility of intermediates.

Catalytic Systems

| Catalyst | Loading (mol%) | Yield (%) | |

|---|---|---|---|

| Pd(PPh₃)₄ | 2 | 75 | |

| K₂CO₃ | 10 | 70 | |

| None (thermal) | - | 55 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- Melting Point : 198–200°C (decomposition).

Challenges and Solutions

Regioselectivity Issues

Unwanted regioisomers may form during cyclization. Using bulky bases (e.g., DBU) suppresses side reactions.

Functional Group Compatibility

The amino and cyano groups are sensitive to oxidation. Reactions conducted under nitrogen atmosphere improve stability.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 2-amino-5-(pyridin-3-YL)furan-3-carbonitrile exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines, showcasing promising cytotoxic effects. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer types, suggesting their potential as lead compounds for further development in cancer therapy .

Antitubercular Activity

Another notable application is in the development of antitubercular agents. A series of synthesized compounds based on 2-amino-pyridine-3-carbonitrile derivatives were tested for their efficacy against Mycobacterium tuberculosis. One compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin, indicating its potential as a novel antitubercular drug .

Trk Inhibition

The compound has been identified as a selective inhibitor of tropomyosin receptor kinase (Trk), which is involved in various neurodegenerative diseases and cancers. The ability to inhibit Trk pathways suggests that this compound could be beneficial in treating conditions such as pain and certain types of cancer .

DNA Interaction Studies

Studies have demonstrated that compounds similar to this compound can interact with DNA, acting as potential intercalators or groove binders. This property is significant for designing drugs that target DNA in cancer therapy, as these interactions can disrupt the replication of cancer cells .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, revealing its potential to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Synthesis of Functional Materials

Beyond biological applications, this compound has been explored for its role in synthesizing functional materials such as polymers and nanocomposites. Its unique structure allows it to be used as a building block for creating materials with desirable electrical and thermal properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogues differ primarily in the substituents on the phenyl or heterocyclic rings. Key examples include:

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : Methoxy groups can alter electronic density on the furan ring, influencing reactivity in further derivatization reactions .

- Heterocyclic Extensions : The coumarin-substituted derivative exhibits a higher melting point (187–189°C) compared to simpler phenyl analogues, likely due to enhanced π-π stacking and hydrogen bonding from the planar coumarin system .

Biological Activity

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a furan ring substituted with a pyridine moiety and an amino group, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay, which measures cell viability.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The compound has shown promising results, particularly against the MCF-7/ADR cell line, where it induced apoptosis and cell cycle arrest, indicating its potential as an anticancer agent.

The anticancer activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted for its inhibitory action on p300-HAT, an enzyme associated with histone acetylation and gene expression regulation in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Several studies have highlighted how modifications to the furan and pyridine rings can enhance or diminish anticancer properties.

Key Findings:

- Substituent Effects: Compounds with additional polar or hydrophobic groups have shown varied IC50 values, indicating that the nature of substituents significantly affects biological activity .

- Pyridine Positioning: The position of the pyridine ring relative to the furan influences the compound's binding affinity to target proteins involved in tumor growth .

Study on Antitumor Activity

In a comprehensive study published in Nature Scientific Reports, researchers synthesized a series of furan-pyridine derivatives, including this compound, and evaluated their cytotoxicity against several cancer cell lines. The study found that this compound exhibited significant anti-tumor effects at concentrations as low as 40 μg/mL against KYSE70 and KYSE150 cells .

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells . The study also indicated that the compound could disrupt mitochondrial function, a common pathway exploited by many anticancer agents.

Q & A

Basic: What synthetic routes are recommended for preparing 2-amino-5-(pyridin-3-yl)furan-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

A three-step synthesis approach is commonly employed for analogous nitrile-containing heterocycles. For example:

Cyclocondensation : React a substituted pyridine precursor with a furan-carbonitrile derivative under reflux in ethanol.

Amination : Introduce the amino group via nucleophilic substitution using ammonia or ammonium acetate under controlled pH (6.5–7.5) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key Variables :

- Temperature (70–100°C) and solvent polarity (ethanol vs. DMF) significantly impact cyclization efficiency .

- Substituent steric effects on the pyridine ring may require adjusted reaction times (6–24 hours) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2200 cm⁻¹ and amino (N-H) bands at 3300–3500 cm⁻¹ .

- ¹H/¹³C NMR : Assign pyridinyl protons (δ 7.5–8.5 ppm) and furan carbons (δ 90–110 ppm) .

- X-ray Crystallography : Resolve the planar furan-pyridine core and intermolecular hydrogen bonding (N-H···N) patterns (e.g., CCDC deposition codes in ).

Advanced: How can structure-activity relationships (SAR) guide the optimization of biological activity in derivatives?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring enhance antimicrobial activity by increasing membrane permeability .

- Positional Isomerism : 3-Pyridinyl substitution favors π-stacking interactions in enzyme binding pockets compared to 2- or 4-isomers .

Example Data Table (Antimicrobial Activity):

| Derivative | Substituent (R) | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| Q1 | -Cl | 12.5 |

| Q2 | -OCH₃ | 25.0 |

| Adapted from |

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the nitrile group (susceptible to nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous ethanol vs. technical grade) and catalyst lot consistency .

- Meta-Analysis : Compare substituent electronic profiles (Hammett σ values) to explain variability in antimicrobial results .

Advanced: What strategies improve solubility for in vitro assays without compromising stability?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while avoiding denaturation .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the amino group to enhance aqueous compatibility .

Advanced: How can green chemistry principles be applied to scale up synthesis?

Methodological Answer:

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .

- Catalyst Recycling : Employ immobilized piperidine derivatives to reduce waste .

Advanced: What mechanistic studies elucidate the compound’s role in inhibiting bacterial efflux pumps?

Methodological Answer:

- Fluorescence Assays : Monitor ethidium bromide accumulation in E. coli strains (e.g., AG100A) with/without the compound .

- Docking Studies : Model interactions with AcrB transporter proteins (PDB ID: 4DX5) to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.